1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzimidazole ring fused to a prop-2-en-1-one moiety, with a 4-methylphenyl group attached. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one: This compound lacks the 4-methyl group on the phenyl ring, which may result in different chemical and biological properties.
1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: The nitro group introduces electron-withdrawing effects, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
58759-45-8 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)10-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19) |
InChI Key |
ZOJWCPUTTBGCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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